
2-benzoyl-3-(((4-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzoyl-3-(((4-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as QF-2, and it belongs to the quinoxaline family of compounds.
科学研究应用
QF-2 has been studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colorectal cancer cells. QF-2 has also been studied for its potential use in the treatment of Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
作用机制
The mechanism of action of QF-2 is not fully understood. However, it is believed that QF-2 inhibits the activity of certain enzymes that are involved in cell growth and proliferation. QF-2 has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
QF-2 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and topoisomerase II. QF-2 has also been shown to induce apoptosis in cancer cells. In addition, QF-2 has been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
QF-2 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in the lab. QF-2 is also relatively inexpensive compared to other compounds that are used in cancer research. However, there are also some limitations to using QF-2 in lab experiments. QF-2 has low solubility in water, which can make it difficult to work with in certain experiments. In addition, QF-2 has not been extensively studied in vivo, so its potential toxicity and side effects are not fully understood.
未来方向
There are several future directions for research on QF-2. One area of research could focus on improving the solubility of QF-2 in water, which would make it easier to work with in certain experiments. Another area of research could focus on studying the potential toxicity and side effects of QF-2 in vivo. In addition, further research could be done to explore the potential applications of QF-2 in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Finally, research could be done to explore the potential use of QF-2 in combination with other compounds for the treatment of cancer.
合成方法
The synthesis of QF-2 involves a multi-step process that starts with the reaction of 2-chloro-3-nitroquinoxaline with benzoyl chloride in the presence of a base. The resulting product is then reacted with 4-fluorobenzoyl chloride in the presence of a base to yield 2-benzoyl-3-(((4-fluorobenzoyl)oxy)methyl)quinoxaline. This compound is then oxidized to form 2-benzoyl-3-(((4-fluorobenzoyl)oxy)methyl)quinoxaline 1-oxide.
属性
IUPAC Name |
(3-benzoyl-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15FN2O4/c24-17-12-10-16(11-13-17)23(28)30-14-19-21(22(27)15-6-2-1-3-7-15)26(29)20-9-5-4-8-18(20)25-19/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOFXCMMTGAYZKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=[N+](C3=CC=CC=C3N=C2COC(=O)C4=CC=C(C=C4)F)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Oxido-3-(phenylcarbonyl)quinoxalin-2-yl]methyl 4-fluorobenzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7716987.png)
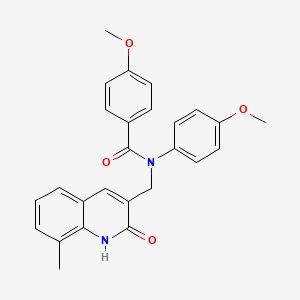
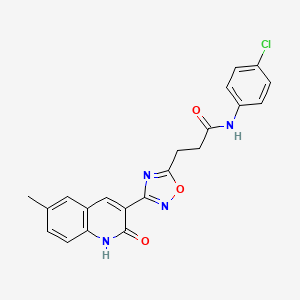
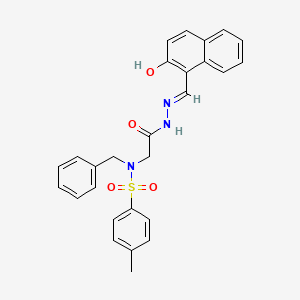
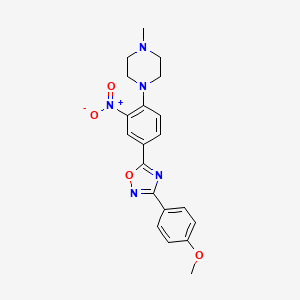
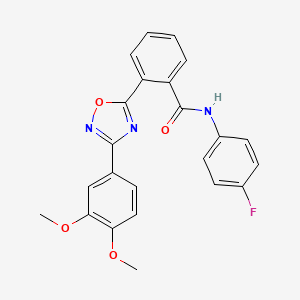
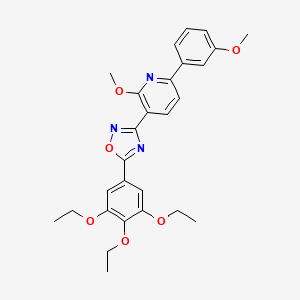
![1-(5-chloro-2-methoxybenzenesulfonyl)-N-[(oxolan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7717050.png)
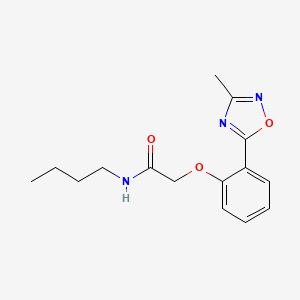
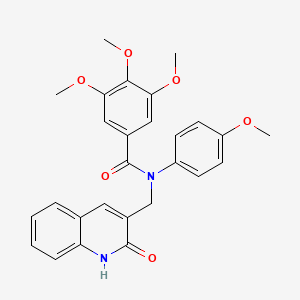
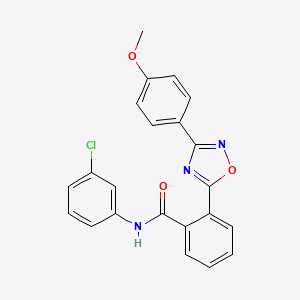
![2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7717075.png)
![4-((7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7717081.png)
